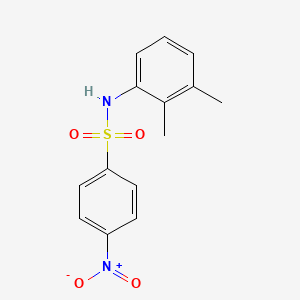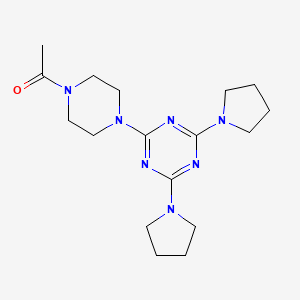
N-(3,5-dimethylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as DMTA and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
科学的研究の応用
DMTA has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. DMTA has also been shown to have potential as a tool for studying the function of ion channels in neurons and other cells.
作用機序
The mechanism of action of DMTA is not fully understood, but it is believed to act as an ion channel blocker. Specifically, DMTA has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition of sodium channels may lead to the suppression of neuronal activity, which could explain some of the observed effects of DMTA.
Biochemical and Physiological Effects
DMTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMTA can inhibit the growth of cancer cells, potentially through its effects on ion channels. In addition, DMTA has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful compound for the treatment of various diseases.
実験室実験の利点と制限
One advantage of using DMTA in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research. However, one limitation of using DMTA is its potential toxicity, which could limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of DMTA.
将来の方向性
There are many potential future directions for research on DMTA. One area of focus could be the development of DMTA-based drugs for the treatment of various diseases. Another area of research could be the study of DMTA's effects on ion channels and neuronal activity, which could lead to a better understanding of the underlying mechanisms of various neurological disorders. Additionally, more research is needed to fully understand the potential side effects and limitations of DMTA in different applications.
Conclusion
DMTA is a valuable compound for scientific research, with potential applications in various fields including medicinal chemistry, pharmacology, and neuroscience. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a promising compound for further study.
合成法
DMTA is synthesized using a multi-step process that involves the reaction of 3,5-dimethylphenylamine with 2,3,5-trimethylphenol and chloroacetyl chloride. The resulting product is then purified using column chromatography to obtain the final product, DMTA. This synthesis method has been optimized for high yield and purity, making DMTA a valuable compound for scientific research.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12-6-13(2)9-17(8-12)20-19(21)11-22-18-10-14(3)7-15(4)16(18)5/h6-10H,11H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAZCLIOZHFVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=CC(=CC(=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)


![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
![5-chloro-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5738135.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)
![2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)
